BenchChemオンラインストアへようこそ!

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

medicinal chemistry structure-activity relationship regioisomer differentiation

This 1,2,4-oxadiazole-nicotinamide hybrid features an ortho-substituted phenyl linker, a privileged scaffold for kinase inhibitor and HDAC/SIRT modulator research. Its unsubstituted nicotinamide ring serves as a native NAMPT recognition element, ideal for binding assays. Unlike para-regioisomers or methoxy analogs, this compound fills a critical SAR gap, enabling systematic evaluation of linker geometry and electronic effects on target engagement and ADME. Secure your batch for metabolic stability benchmarking and cancer cell line panel deconvolution studies.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1448126-54-2
Cat. No. B2547857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
CAS1448126-54-2
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyMGEBXUYVGBWKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1448126-54-2): Baseline Chemical Identity and Pre-Competitive Research Status


N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1448126-54-2) is a synthetic small-molecule hybrid (C₁₆H₁₄N₄O₂, MW 294.31) that incorporates a 1,2,4-oxadiazole heterocycle linked via a methylene bridge to an ortho-substituted phenyl ring bearing a nicotinamide (pyridine-3-carboxamide) moiety. The 1,2,4-oxadiazole ring is a well-established privileged scaffold in medicinal chemistry, valued for its metabolic stability and function as a bioisostere for ester and carboxamide functionalities [1]. Nicotinamide-containing compounds are widely explored as kinase inhibitors (VEGFR-2, EGFR), HDAC/SIRT modulators, and immunomodulatory agents [2]. This compound is offered as a research-grade chemical (≥95% purity) through multiple commercial suppliers and is intended exclusively for non-human laboratory investigations. At the time of this analysis, no primary research article, peer-reviewed pharmacological study, or patent with disclosed biological data could be identified in which this specific compound served as the principal subject of quantitative pharmacological characterization.

Why In-Class 1,2,4-Oxadiazole-Nicotinamide Compounds Cannot Be Interchanged with N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide


Although a growing number of 1,2,4-oxadiazole-nicotinamide hybrids have been described in the literature, structural variations at the oxadiazole 3-position, the linker attachment point on the phenyl ring, and the nicotinamide substitution pattern produce large differences in target engagement, selectivity, and potency. The regioisomer N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide differs solely in the position of the oxadiazole-phenyl attachment (para vs. ortho), yet this positional isomerism is known to substantially alter molecular conformation and binding pharmacophore geometry within the 1,2,4-oxadiazole series [1]. Likewise, incorporation of a 2-methoxy substituent on the nicotinamide ring (2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide) introduces both steric and electronic perturbations expected to affect target binding and ADME properties. Broader class-level evidence from nicotinamide-based VEGFR-2 inhibitors demonstrates that cytotoxicity IC₅₀ values against MCF-7 and HepG2 cell lines can vary over two orders of magnitude (from sub-micromolar to >100 µM) depending on the specific substituent combination [2]. Consequently, generic substitution among 1,2,4-oxadiazole-nicotinamide analogs without matched pharmacological data carries significant risk of producing divergent biological outcomes.

Quantitative Differential Evidence Assessment for N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide


Structural Distinction from the Para-Substituted Regioisomer: Ortho-Linker Geometry and Implications for Pharmacophore Binding

The target compound bears the 1,2,4-oxadiazole-methylene linker at the ortho position of the phenyl ring (2-substitution), whereas its most closely related commercial analog, N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide, places the oxadiazole at the para position (4-substitution). This positional isomerism alters the dihedral angle between the oxadiazole and phenyl rings and reorients the nicotinamide moiety relative to the oxadiazole pharmacophore. In 1,2,4-oxadiazole-based drug discovery, such regioisomeric differences have been shown to produce >10-fold changes in target binding affinity and selectivity profiles, as the ortho-substituted congeners can adopt conformations that access distinct binding pockets not available to their para-substituted counterparts [1].

medicinal chemistry structure-activity relationship regioisomer differentiation

Absence of 2-Methoxy Nicotinamide Modification: Differentiated Physicochemical and Predicted ADME Profile Compared to 2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

The target compound contains an unsubstituted nicotinamide ring, whereas the structurally analogous 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide incorporates a methoxy group at the 2-position of the pyridine ring. This single substitution introduces an additional hydrogen bond acceptor (–OCH₃), increases molecular weight (from 294.31 to 324.36 g/mol), alters LogP (predicted increase in lipophilicity), and modifies the electronic distribution of the nicotinamide carbonyl. In nicotinamide-based drug discovery, such substituent changes have been shown to modulate metabolic stability, plasma protein binding, and CYP450 inhibition profiles [1]. For users requiring an unadorned nicotinamide warhead for covalent or reversible binding studies, the target compound retains the native nicotinamide geometry without the steric and electronic perturbation of the 2-methoxy group.

ADME prediction physicochemical properties structural analog comparison

1,2,4-Oxadiazole Regioisomeric Advantage: Metabolic Stability Distinction from 1,3,4-Oxadiazole-Nicotinamide Hybrids

The 1,2,4-oxadiazole ring in the target compound is isomeric with the 1,3,4-oxadiazole scaffold employed in a parallel series of nicotinamide hybrids (e.g., those developed as quorum sensing inhibitors and antifungal agents). The 1,2,4-oxadiazole regioisomer is generally recognized as more metabolically stable and is the preferred bioisostere for ester and amide functionalities in drug design, as documented in comprehensive medicinal chemistry reviews [1]. In contrast, certain 1,3,4-oxadiazole derivatives are susceptible to ring-opening metabolism under physiological conditions. While 1,3,4-oxadiazole-nicotinamide hybrids have demonstrated quorum sensing inhibition (e.g., compound 3a reducing pyocyanin production by 70.27% in P. aeruginosa [2]), the 1,2,4-oxadiazole scaffold of the target compound is expected to offer superior hydrolytic stability, making it more suitable for applications requiring extended incubation times or in vivo dosing regimens where metabolic degradation of the heterocycle is a concern.

metabolic stability oxadiazole regioisomerism bioisostere selection

NAMPT Substrate-Competitive Probe Potential: Nicotinamide Moiety as a Defined Pharmacophore for NAD⁺ Metabolism Interrogation

The nicotinamide moiety of the target compound is the endogenous substrate recognition element for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Nicotinamide-based NAMPT inhibitors have emerged as a therapeutic strategy in oncology, with IC₅₀ values ranging from sub-nanomolar to micromolar depending on the accompanying pharmacophore [1]. The target compound juxtaposes the native nicotinamide recognition element with a 1,2,4-oxadiazole-phenyl substituent, creating a chimeric structure that may simultaneously engage the nicotinamide binding pocket and adjacent sub-pockets of NAMPT or related NAD⁺-dependent enzymes. In contrast, non-nicotinamide oxadiazole derivatives (e.g., 3,5-diaryl-1,2,4-oxadiazoles) lack this nicotinamide recognition motif and operate through entirely distinct mechanisms such as caspase activation and apoptosis induction [2]. The nicotinamide pharmacophore distinguishes this compound from oxadiazole-only scaffolds for applications specifically targeting NAD⁺ metabolism.

NAMPT inhibition NAD+ metabolism cancer metabolism

Recommended Research Application Scenarios for N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Ortho-Substituted 1,2,4-Oxadiazole-Nicotinamide Hybrids as Kinase or NAMPT Probes

The target compound serves as a key intermediate-complexity reference point within a matrix of 1,2,4-oxadiazole-nicotinamide analogs. Its ortho-substitution pattern and unmodified nicotinamide ring define a specific pharmacophore geometry for systematic SAR exploration. Procurement of this compound alongside its para-substituted regioisomer (N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide) and the 2-methoxy analog enables head-to-head evaluation of how linker position and nicotinamide ring electronics affect target binding, as informed by class-level SAR precedent for oxadiazole-containing kinase inhibitors [1].

Metabolic Stability Benchmarking: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Nicotinamide Hybrids in Hepatic Microsome Assays

Given the established class-level distinction in metabolic stability between 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers [1], the target compound is well-suited as a representative 1,2,4-oxadiazole scaffold for comparative intrinsic clearance studies in human or rodent liver microsomes. Researchers can benchmark its half-life and metabolite profile against 1,3,4-oxadiazole-nicotinamide hybrids such as the quorum sensing inhibitor 3a [2] to quantify the practical magnitude of the metabolic stability advantage.

NAD⁺ Metabolism Probe Development: NAMPT Substrate-Competitive Binding Assays

The unsubstituted nicotinamide moiety of the target compound provides a native recognition element for NAMPT and related NAD⁺-dependent enzymes [1]. This compound can be deployed in fluorescence polarization or SPR-based competition assays to characterize occupancy of the nicotinamide binding pocket, with the 1,2,4-oxadiazole-phenyl substituent serving as a tunable exit vector for affinity optimization. The absence of a 2-methoxy group on the nicotinamide ring avoids steric interference with the nicotinamide binding site, making this compound preferable over its methoxylated analog for NAMPT-focused applications.

Chemical Probe for Cancer Cell Line Panel Screening with Structural Comparator Controls

Should the target compound demonstrate antiproliferative activity in preliminary screening, its unique structural features (ortho-phenyl linker, unsubstituted nicotinamide, 1,2,4-oxadiazole core) make it a valuable tool compound for mechanism-of-action deconvolution studies in cancer cell line panels (e.g., NCI-60). Parallel testing with the para-substituted regioisomer, the 2-methoxy analog, and a 1,3,4-oxadiazole-nicotinamide comparator enables systematic attribution of activity differences to specific structural features. The class-level precedent for nicotinamide derivatives targeting VEGFR-2 and inducing apoptosis in MCF-7, HepG2, and HCT-116 cell lines [2] provides a framework for hypothesis generation.

Quote Request

Request a Quote for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.